N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
MMV665918 is a compound identified in the Malaria Box, a collection of drug-like and probe-like compounds with experimentally proven antimalarial activity. It has shown potential as an antiviral agent, particularly against Epstein-Barr virus and SARS-CoV-2 .
Chemical Reactions Analysis
MMV665918, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can facilitate hydrolysis.
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665918 has been primarily studied for its antiviral properties. It has shown potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. This makes it a candidate for further research in antiviral drug development .
In addition to its antiviral properties, MMV665918 may have applications in other areas of scientific research:
Chemistry: As a probe-like compound, it can be used to study various biochemical pathways and molecular interactions.
Biology: It can be used to investigate the mechanisms of viral infections and host-pathogen interactions.
Medicine: Its potential as an antiviral agent makes it a candidate for drug development and therapeutic interventions.
Industry: It can be used in the development of antiviral coatings and materials.
Mechanism of Action
MMV665918 exerts its effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This enzyme is crucial for the replication of the viral RNA genome. By binding to the active site of RdRp, MMV665918 prevents the synthesis of new viral RNA, thereby inhibiting viral replication. The molecular targets and pathways involved include the RdRp enzyme and the associated viral replication machinery .
Comparison with Similar Compounds
MMV665918 is part of the Malaria Box, which contains 400 compounds with antimalarial activity. Similar compounds include:
MMV665879: Another compound from the Malaria Box that has shown potential as an inhibitor of Epstein-Barr virus.
MMV665941: A compound with similar antiviral properties and mechanisms of action.
What sets MMV665918 apart is its specific binding affinity and inhibitory effect on the RNA-dependent RNA polymerase of SARS-CoV-2, making it a unique candidate for antiviral research .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S/c21-13-3-1-2-12(8-13)20-24-23-17-6-7-19(25-26(17)20)30-10-18(27)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHXPMOIMAHZOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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